
(3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one is a chiral compound that belongs to the class of oxolanes It features a butyl group at the 5-position and a phenylsulfanyl group at the 3-position of the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butyl-substituted oxolane and phenylsulfanyl derivatives.
Formation of the Oxolane Ring: The oxolane ring can be formed through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through nucleophilic substitution reactions, where a phenylsulfanyl reagent reacts with the oxolane intermediate.
Purification: The final product is purified using techniques such as chromatography to obtain the desired this compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow processes to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups, such as alcohols or ethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and ethers.
Substitution Products: Various substituted oxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
(3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
(3S,5S)-5-Butyl-3-(methylsulfanyl)oxolan-2-one: Similar structure with a methylsulfanyl group instead of a phenylsulfanyl group.
(3S,5S)-5-Butyl-3-(ethylsulfanyl)oxolan-2-one: Similar structure with an ethylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness:
- The presence of the phenylsulfanyl group in (3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one imparts unique chemical and physical properties, such as increased hydrophobicity and potential for π-π interactions.
- The stereochemistry of the compound (3S,5S) also contributes to its distinct reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
62675-51-8 |
|---|---|
Formule moléculaire |
C14H18O2S |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
(3S,5S)-5-butyl-3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C14H18O2S/c1-2-3-7-11-10-13(14(15)16-11)17-12-8-5-4-6-9-12/h4-6,8-9,11,13H,2-3,7,10H2,1H3/t11-,13-/m0/s1 |
Clé InChI |
KDMPONQZLBYWMG-AAEUAGOBSA-N |
SMILES isomérique |
CCCC[C@H]1C[C@@H](C(=O)O1)SC2=CC=CC=C2 |
SMILES canonique |
CCCCC1CC(C(=O)O1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


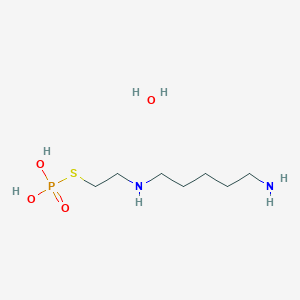
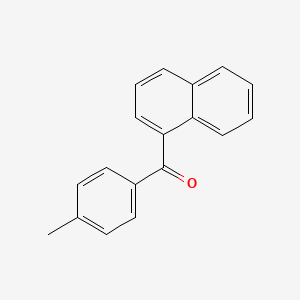
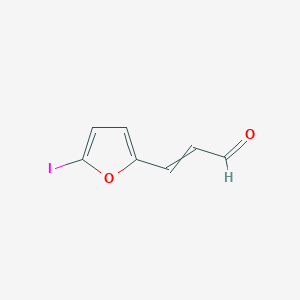
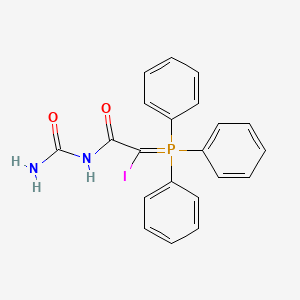
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
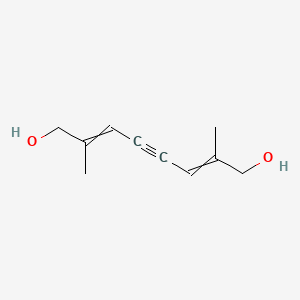
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)

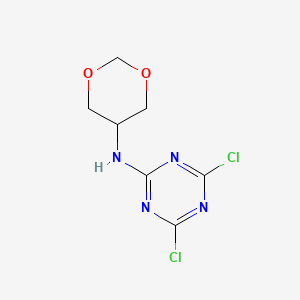
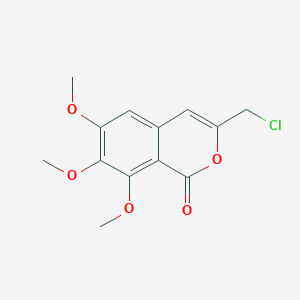
![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)
